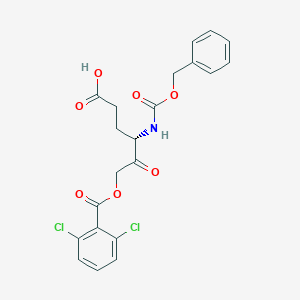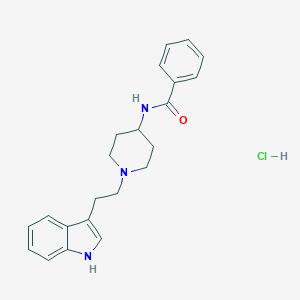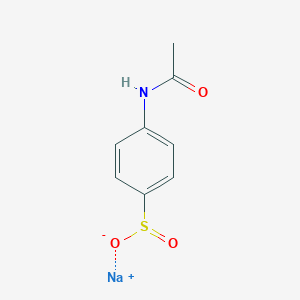
(E)-Tamoxifen
Übersicht
Beschreibung
(E)-Tamoxifen is an important anti-estrogen drug used in the treatment of breast cancer. It is a synthetic analogue of the natural hormone, estradiol, and acts as a selective estrogen receptor modulator (SERM). In the early 1960s, this compound was developed as a potential treatment for breast cancer, and its use has since become widespread. It is now used to treat both early and advanced stages of breast cancer, as well as to reduce the risk of recurrence in women who have already been treated for the disease. In addition to its therapeutic applications, this compound has been extensively studied in laboratory experiments, and is widely used as a tool to study the role of estradiol in different physiological processes.
Wissenschaftliche Forschungsanwendungen
Behandlung von Brustkrebs
(E)-Tamoxifen wird häufig zur Behandlung von hormonrezeptor-positivem Brustkrebs eingesetzt. Es wirkt als selektiver Östrogenrezeptormodulator (SERM) und blockiert die Wirkung von Östrogen, die das Wachstum von Brustkrebszellen fördern kann .
Prävention von Brustkrebs
Neben der Behandlung wird this compound auch zur Prävention von Brustkrebs eingesetzt, insbesondere bei Frauen mit einem hohen Risiko, an der Krankheit zu erkranken .
Verstehen von Arzneimittelresistenz
Die Forschung zur Tamoxifenresistenz hat erhebliche Fortschritte gemacht und Wissenschaftlern geholfen, die Mechanismen hinter der protektiven Autophagie von arzneimittelresistenten Zellen und Zellzyklusregulatoren zu verstehen .
Genetische Forschung
In Tierstudien wird this compound verabreicht, um die gewebespezifische Genexpression in genetisch veränderten Tieren auszulösen, was für das Verständnis von Genfunktionen und Krankheitsmechanismen entscheidend ist .
Forschung zur Karzinogenese
Die Internationale Agentur für Krebsforschung (IARC) führt Tamoxifen als bekanntes menschliches Karzinogen auf, was es zu einem Gegenstand der Forschung zur Karzinogenese macht, um seine Wirkungen und Risiken zu verstehen .
Jede Anwendung liefert wertvolle Erkenntnisse in verschiedene Aspekte der medizinischen und wissenschaftlichen Forschung und zeigt die Vielseitigkeit von this compound als Forschungsinstrument auf.
National Cancer Institute - Langzeitdaten aus 20 Studien bestätigen den lang anhaltenden Nutzen von Tamoxifen American Cancer Society - Prävention von Brustkrebs: Tamoxifen und Raloxifen Frontiers - Fortschritte im Verständnis des Mechanismus der Tamoxifenresistenz Western University - RICHTLINIEN FÜR DIE VERWENDUNG VON TAMOXIFEN IN TIERVERSUCHEN
Wirkmechanismus
Target of Action
Tamoxifen is a selective estrogen receptor modulator (SERM) used to treat estrogen receptor positive breast cancer . The primary targets of Tamoxifen are the estrogen receptors (ERα and/or β) . These receptors play a crucial role in the growth and development of breast cancer cells .
Mode of Action
Tamoxifen acts as an antagonist or agonist of estrogen, depending on the target species . It competes with estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer . It can form a stable complex with the estrogen receptor and transport into the nucleus to prevent chromosome gene opening and inhibit the growth and development of cancer cells .
Biochemical Pathways
Tamoxifen requires enzymatic activation by cytochrome P450 (CYP) enzymes for the formation of active metabolites 4-hydroxytamoxifen and endoxifen . The polymorphic CYP2D6 is the key enzyme in this biotransformation . Genetic variants and drug interaction by CYP2D6 inhibitors influence the plasma concentrations of active tamoxifen metabolites .
Pharmacokinetics
Tamoxifen’s pharmacokinetics is influenced by cytochrome P450 genetic polymorphisms. Polymorphisms in the CYP2D6 gene, and to a lesser degree in the CYP3A4 gene, influence tamoxifen metabolism resulting in variation in tamoxifen metabolites . Older patients have significantly higher concentrations of tamoxifen and its demethylated metabolites, independent of CYP2D6 or CYP3A4 gene polymorphisms .
Result of Action
Tamoxifen blocks growth in cancer cells, providing protection for many patients . It appears to act like estrogen in bone cells, actually providing the proper signals for bone maintenance . It has a range of effects, sometimes blocking the action of the receptor, but other times actually activating it .
Biochemische Analyse
Biochemical Properties
(E)-Tamoxifen interacts with various enzymes, proteins, and other biomolecules. The primary target of this compound is the estrogen receptor (ER). By binding to ERs, this compound prevents estrogen from binding to these receptors, thereby inhibiting the growth of cancer cells that require estrogen for proliferation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound can inhibit the PI3K/Akt/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . It also affects gene expression by modulating the activity of various transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the estrogen receptor, leading to a conformational change in the receptor. This change prevents estrogen from binding to the receptor and subsequently inhibits the transcription of estrogen-responsive genes. Additionally, this compound-bound estrogen receptors can sequester coactivator proteins, further inhibiting estrogen-responsive gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, this compound acts as an antagonist of the estrogen receptor. With prolonged exposure, cells may adapt to the presence of this compound, leading to changes in cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Lower doses of this compound can effectively block the effects of estrogen, while higher doses may have additional effects, such as inducing apoptosis in cancer cells .
Metabolic Pathways
This compound is metabolized primarily in the liver by the cytochrome P450 enzymes, including CYP3A4 and CYP2D6. The metabolites of this compound, such as 4-hydroxytamoxifen and endoxifen, also have potent anti-estrogenic properties .
Transport and Distribution
This compound and its metabolites are distributed throughout the body and can accumulate in various tissues, particularly fatty tissues due to their lipophilic nature. They can also bind to plasma proteins, such as albumin and lipoproteins, for transport in the blood .
Subcellular Localization
This compound and its metabolites primarily localize in the nucleus of cells where they bind to estrogen receptors. This nuclear localization is critical for this compound’s mechanism of action as it allows the drug to directly interfere with the transcription of estrogen-responsive genes .
Eigenschaften
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317495 | |
| Record name | (E)-Tamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13002-65-8 | |
| Record name | (E)-Tamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13002-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Tamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Tamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[3-(1,2-Diphenyl-but-1-enyl)-phenoxy]ethyl}-dimethyl-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56SY0DIL6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)










![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)